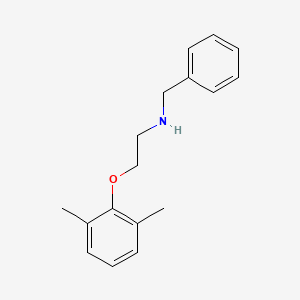![molecular formula C21H27NO2 B1385363 N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine CAS No. 1040680-89-4](/img/structure/B1385363.png)
N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine
Descripción general
Descripción
N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine, also known as N-Phenoxyethoxybenzylcyclohexanamine, is a synthetic compound that has been used in various scientific research applications. It has a unique structure, which makes it an attractive molecule for further study. N-Phenoxyethoxybenzylcyclohexanamine has been studied as a potential drug candidate, and has been used in various laboratory experiments.
Aplicaciones Científicas De Investigación
Analytical Characterization and Biological Matrices Detection
Analytical profiles of substances similar to N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine, such as arylcyclohexylamines, have been characterized using various analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography-mass spectrometry. These methods are crucial for identifying and quantifying such compounds in biological matrices like blood, urine, and vitreous humor, thereby aiding forensic and toxicological investigations (De Paoli et al., 2013).
Synthesis and Structural Insights
Research has focused on synthesizing and understanding the structural characteristics of compounds related to this compound. For example, studies on cyclohexanamine derivatives have led to the synthesis of complex molecules like cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate, providing insights into their crystal structure and potential applications in various fields such as material science and pharmacology (Li et al., 2017).
Antioxidant Activity and DNA-Binding Studies
Compounds bearing the cyclohexanamine moiety have been evaluated for their antioxidant activity and DNA-binding properties. For instance, 1-cyclohexyl-3-tosylurea and its complexes have shown significant antioxidant capabilities and the ability to bind to DNA via groove binding modes, suggesting their potential in therapeutic applications and biochemical research (Xi et al., 2008).
Metabolic and Toxicological Profiling
Understanding the metabolic pathways and potential toxicological impacts of compounds like this compound is essential for assessing their safety and efficacy. Research in this area includes the study of the metabolism of related designer drugs, providing insights into their metabolic fate, toxicological profile, and the development of detection methods in biological specimens, which is crucial for public health and safety measures (Sauer et al., 2008).
Propiedades
IUPAC Name |
N-[[3-(2-phenoxyethoxy)phenyl]methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-3-9-19(10-4-1)22-17-18-8-7-13-21(16-18)24-15-14-23-20-11-5-2-6-12-20/h2,5-8,11-13,16,19,22H,1,3-4,9-10,14-15,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBVGRXAPMZFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)
![4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385283.png)
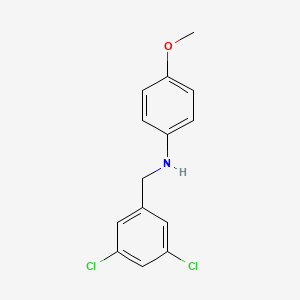
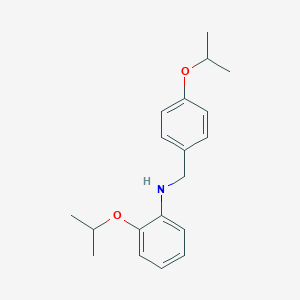
![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)

![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)
![N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385292.png)
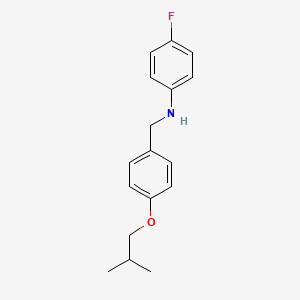
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline](/img/structure/B1385296.png)
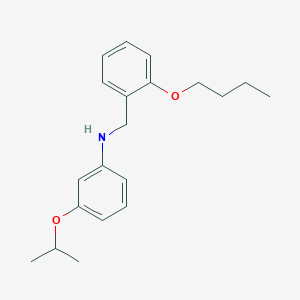
![4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385299.png)
-methanamine](/img/structure/B1385302.png)
